molecular formula C21H20N2O4S B12263848 1-(3,4-Dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone

1-(3,4-Dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone

Cat. No.: B12263848
M. Wt: 396.5 g/mol
InChI Key: VFIBTMUVKWGMED-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethan-1-one is a complex organic compound that features a combination of aromatic rings, methoxy groups, and a pyrimidinyl sulfanyl moiety

Preparation Methods

The synthesis of 1-(3,4-dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the 3,4-dimethoxyphenyl moiety: This can be achieved through the methoxylation of a phenyl ring.

    Synthesis of the pyrimidinyl sulfanyl group:

    Coupling of the two moieties: The final step involves coupling the 3,4-dimethoxyphenyl group with the pyrimidinyl sulfanyl group through a carbonyl linkage, typically using reagents like acyl chlorides or anhydrides under controlled conditions.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(3,4-dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethan-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: It may be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The methoxy and pyrimidinyl sulfanyl groups can form specific interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-(3,4-dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethan-1-one include:

    1-(3,4-dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethan-1-ol: A reduced form with an alcohol group.

    1-(3,4-dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethan-1-al: An oxidized form with an aldehyde group.

The uniqueness of 1-(3,4-dimethoxyphenyl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanylethanone

InChI

InChI=1S/C21H20N2O4S/c1-25-16-7-4-14(5-8-16)17-10-11-22-21(23-17)28-13-18(24)15-6-9-19(26-2)20(12-15)27-3/h4-12H,13H2,1-3H3

InChI Key

VFIBTMUVKWGMED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2)SCC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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